

An In-depth Technical Guide to Oct-1-en-6-yne

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Oct-1-EN-6-yne	
Cat. No.:	B14322320	Get Quote

Disclaimer: The historical discovery and specific experimental data for **Oct-1-en-6-yne** are not readily available in surveyed scientific literature. This guide provides a representative overview based on established principles of organic chemistry, including a plausible synthetic method and expected analytical data derived from similar chemical structures.

Introduction

Oct-1-en-6-yne is a hydrocarbon containing both a terminal double bond and an internal triple bond. Its structure, featuring two distinct reactive sites, makes it a potentially valuable building block in organic synthesis. The enyne moiety is a key structural feature in various natural products and has been utilized in the synthesis of complex molecular architectures. This guide provides a technical overview of **Oct-1-en-6-yne**, including its predicted properties, a detailed hypothetical synthesis, and expected spectroscopic data.

Chemical and Physical Properties

The properties of **Oct-1-en-6-yne** can be predicted based on its structure and data from publicly available databases.

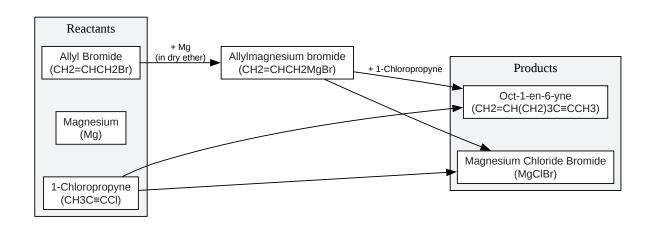


Property	Value	Source
Molecular Formula	C8H12	-
IUPAC Name	oct-1-en-6-yne	-
CAS Number	109828-40-2	PubChem[1]
Molecular Weight	108.18 g/mol	PubChem[1]
Predicted Boiling Point	130-135 °C (at 760 mmHg)	General estimate
Predicted Density	~0.75 g/mL	General estimate
Predicted Solubility	Insoluble in water; soluble in organic solvents (e.g., ether, THF, hexane)	General chemical principles

Proposed Synthesis: A Grignard Coupling Approach

A plausible and efficient method for the synthesis of **Oct-1-en-6-yne** is through the coupling of a Grignard reagent with a suitable haloalkyne. This approach is a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Reaction Scheme:





Experimental Protocol:

Materials:

Click to download full resolution via product page

Caption: Proposed synthesis of **Oct-1-en-6-yne** via a Grignard reaction.

 Allyl bromide Magnesium turnings Anhydrous diethyl ether or tetrahydrofuran (THF) • 1-Chloropropyne Iodine crystal (as initiator) Saturated aqueous ammonium chloride solution · Anhydrous magnesium sulfate • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, three-neck flask, dropping funnel) Procedure: Preparation of Allylmagnesium Bromide: A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen. Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. Anhydrous diethyl ether or THF is added to cover the magnesium. A solution of allyl bromide (1.0 equivalent) in the anhydrous solvent is prepared and placed in the dropping funnel.



- A small portion of the allyl bromide solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle heating may be applied.
- The remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Coupling Reaction:

- The flask containing the freshly prepared Allylmagnesium bromide is cooled in an ice bath.
- A solution of 1-chloropropyne (1.0 equivalent) in the anhydrous solvent is added dropwise from the dropping funnel.
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

Work-up and Purification:

- The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
- The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by fractional distillation to yield pure **Oct-1-en-6-yne**.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Oct-1-en-6-yne** based on the analysis of its functional groups.

¹H NMR Spectroscopy (Predicted)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.8	ddt	1H	=CH-
~5.0	m	2H	=CH ₂
~2.2	m	4H	-CH ₂ -C= and C-CH ₂ - C≡
~1.8	S	3H	≡С-СН₃
~1.6	р	2H	-CH2-CH2-CH2-

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Assignment
~138	=CH-
~115	=CH ₂
~80	-C≡C-
~75	-C≡C-
~33	-CH ₂ -
~28	-CH ₂ -
~19	-CH ₂ -
~4	≡C-CH ₃

Infrared (IR) Spectroscopy (Predicted)

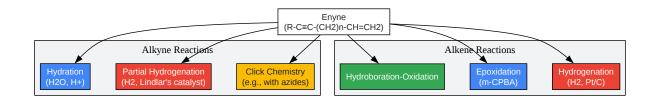


Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch
~2930, ~2860	Medium	C-H stretch (sp³)
~2240	Weak	C≡C stretch (internal)
~1640	Medium	C=C stretch
~990, ~910	Strong	=C-H bend (out-of-plane)

Reactivity and Potential Applications

The dual functionality of **Oct-1-en-6-yne** provides a platform for a variety of chemical transformations. The terminal alkene can undergo addition reactions, while the internal alkyne can participate in reactions such as hydration, hydrogenation, and various coupling reactions. This makes **Oct-1-en-6-yne** a potentially useful intermediate in the synthesis of more complex molecules for applications in materials science and drug discovery.

General Reactivity of Enynes:



Click to download full resolution via product page

Caption: General reactivity pathways for enyne compounds.

Conclusion

While specific historical and experimental data for **Oct-1-en-6-yne** are not prominent in the accessible literature, its chemical nature allows for a comprehensive theoretical and predictive



analysis. The proposed synthetic route via Grignard coupling represents a reliable method for its preparation. The expected spectroscopic data provides a benchmark for its characterization. The versatile reactivity of its enyne functional group suggests its potential as a valuable intermediate for further synthetic explorations in various fields of chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Oct-1-en-6-yne]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14322320#discovery-and-history-of-oct-1-en-6-yne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com